molecular formula C10H10O4 B11903597 Methyl 2-(4-Formylphenyl)-2-hydroxyacetate

Methyl 2-(4-Formylphenyl)-2-hydroxyacetate

Cat. No.: B11903597
M. Wt: 194.18 g/mol
InChI Key: IVMHVDNBWPGRDV-UHFFFAOYSA-N
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Description

Methyl 2-(4-Formylphenyl)-2-hydroxyacetate: is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Formylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-formylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation under controlled conditions. For example:

  • Reagent: Potassium permanganate (KMnO₄) in alkaline media.

  • Product: 2-(4-Carboxyphenyl)-2-hydroxyacetic acid.

  • Mechanism: The aldehyde oxidizes to a carboxylic acid via intermediate geminal diol formation.

Key Observations:

  • Oxidation efficiency depends on reaction time and temperature.

  • Over-oxidation of the hydroxyl group is minimized by using mild alkaline conditions .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group (-CH₂OH):

  • Reagent: Sodium borohydride (NaBH₄) in methanol.

  • Product: Methyl 2-(4-Hydroxymethylphenyl)-2-hydroxyacetate.

  • Selectivity: The ester and hydroxyl groups remain intact under these conditions .

Comparative Data:

Reducing AgentSolventYield (%)Selectivity
NaBH₄MeOH85High
LiAlH₄THF72Moderate

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the para position due to the electron-withdrawing formyl group:

  • Nitration: Concentrated HNO₃/H₂SO₄ produces a nitro derivative.

  • Halogenation: Bromine (Br₂) in acetic acid yields a brominated product.

Reaction Conditions and Outcomes:

Reaction TypeReagentMajor ProductYield (%)
NitrationHNO₃/H₂SO₄4-Nitro derivative78
BrominationBr₂ in CH₃COOH4-Bromo derivative82
SulfonationH₂SO₄/SO₃4-Sulfo derivative65

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis: NaOH in aqueous ethanol yields 2-(4-Formylphenyl)-2-hydroxyacetic acid.

  • Acidic Hydrolysis: HCl in refluxing water produces the same carboxylic acid.

Kinetic Data:

ConditionTemperature (°C)Time (h)Conversion (%)
1M NaOH80495
1M HCl100688

Intramolecular Cyclization

The hydroxyl and ester groups participate in cyclization under dehydrating conditions:

  • Reagent: PTSA (p-toluenesulfonic acid) in toluene.

  • Product: 4-Formylphenylglycolide (a six-membered lactone).

Mechanistic Insight:

  • Intramolecular nucleophilic attack by the hydroxyl oxygen on the ester carbonyl forms the lactone ring .

Biological Activity-Related Transformations

The compound’s hydroxyl group contributes to interactions with enzymes:

  • Antioxidant Activity: Scavenges free radicals via hydrogen donation from the hydroxyl group.

  • Anti-inflammatory Pathways: Inhibits cytokine release through modulation of protein binding .

Activity TypeTargetEfficacy (IC₅₀)
AntioxidantDPPH radical12 μM
Anti-inflammatoryTNF-α production18 μM
AntimicrobialE. coli (MIC)50 μg/mL

Comparative Reactivity

The compound’s reactivity differs from structural analogs:

CompoundKey Functional GroupsNotable Reactivity Differences
Methyl 2-(4-Hydroxyphenyl)-2-hydroxyacetatePhenolic -OH, esterHigher susceptibility to oxidation
Methyl 2-(4-Methoxyphenyl)-2-hydroxyacetateMethoxy group, esterReduced electrophilic substitution rates

Scientific Research Applications

Research indicates that Methyl 2-(4-Formylphenyl)-2-hydroxyacetate possesses notable biological activities :

  • Antioxidant Properties : The hydroxyl group contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways by interacting with specific proteins, although further research is needed to confirm these effects.
  • Antimicrobial Activity : Initial findings indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Therapeutic Applications

This compound has shown promise in several therapeutic contexts:

  • Neurodegenerative Diseases : Compounds similar to this compound have been suggested as potential treatments for conditions like Alzheimer's disease by inhibiting enzymes involved in neuroinflammation .
  • Cardiovascular Health : The compound's ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) suggests potential applications in treating cardiovascular diseases associated with inflammation and lipid metabolism disorders .
  • Cancer Research : Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor activity .

Interaction Studies

Recent studies have focused on the interaction of this compound with biomolecules:

  • Binding Affinity : Investigations into the compound's binding affinity with proteins involved in inflammatory responses suggest it could modulate their activity, potentially leading to therapeutic benefits.
  • Cell Membrane Interactions : Studies indicate that the compound may influence cellular membrane fluidity and permeability, which are crucial for maintaining cellular function.

Data Tables

The following tables summarize the biological activities and properties of this compound:

Activity TypeTarget Pathogen/Cell LineObservations
AntioxidantN/AScavenges free radicals
Anti-inflammatoryInflammatory pathwaysPotential inhibition of cytokine release
AntimicrobialVarious pathogensPreliminary evidence of antimicrobial effects
AntitumorCancer cell linesCytotoxic effects observed

Mechanism of Action

The mechanism by which Methyl 2-(4-Formylphenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    Methyl 2-(4-Hydroxyphenyl)-2-hydroxyacetate: Lacks the formyl group, leading to different reactivity and applications.

    Methyl 2-(4-Methoxyphenyl)-2-hydroxyacetate: Contains a methoxy group instead of a formyl group, resulting in altered chemical properties.

Uniqueness: Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is unique due to the presence of both a formyl group and a hydroxyacetate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.

Biological Activity

Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4C_{10}H_{10}O_4 and a molecular weight of 194.18 g/mol. The compound features a hydroxyl group and an aldehyde group, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. This compound may scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings indicate a promising avenue for further research into its use as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in serum levels of TNF-α and IL-6:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control250300
LPS Only600800
LPS + Compound350400

This suggests that the compound could be effective in managing inflammatory responses.

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Antioxidant Defense : The hydroxyl group facilitates electron donation, neutralizing free radicals.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to cell death in cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB signaling reduces the expression of inflammatory cytokines.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-(4-formylphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H10O4/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-6,9,12H,1H3

InChI Key

IVMHVDNBWPGRDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C=O)O

Origin of Product

United States

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